molecular formula C14H17NS B511402 [(5-Methylthiophen-2-yl)methyl](2-phenylethyl)amine CAS No. 854357-52-1

[(5-Methylthiophen-2-yl)methyl](2-phenylethyl)amine

Cat. No. B511402
CAS RN: 854357-52-1
M. Wt: 231.36g/mol
InChI Key: VJGBGYXZJYJOSL-UHFFFAOYSA-N
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Description

“(5-Methylthiophen-2-yl)methylamine” is a chemical compound with the CAS Number: 854357-52-1 . It has a molecular weight of 231.36 . It is in liquid form .


Molecular Structure Analysis

The molecular structure of “(5-Methylthiophen-2-yl)methylamine” is represented by the formula C14H17NS . The InChI Code for this compound is provided in the source .


Physical And Chemical Properties Analysis

“(5-Methylthiophen-2-yl)methylamine” is a liquid at room temperature . It has a melting point of 16-17°C . The compound has a molecular weight of 231.36 .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, like the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Urease Inhibition

Among the synthesized derivatives of thiophene, some compounds have shown excellent urease inhibition activity . This suggests potential applications in the treatment of diseases caused by urease-producing bacteria.

Photocatalytic Hydrogen Evolution

Thiophene-based compounds have been used in photocatalytic hydrogen evolution . The introduction of a methyl group at certain positions can result in smaller aggregate sizes and better crystallinity, leading to improved photocatalytic activity .

Organic π-Conjugated Semiconductors

Thiophene-based compounds are also used as organic π-conjugated semiconductors . These compounds have tunable energy levels, excellent chemical stability, and broad absorption, making them suitable for photocatalysis .

Palladium-Catalyzed Cross-Coupling Reactions

2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product . This reaction is important in the synthesis of various organic compounds.

Synthesis of Photochromic Compounds

Thiophene compounds can react via Aldol condensation to form chalcones with photochromic properties . These compounds can change color under light, which has potential applications in optoelectronics and photonics.

Antitubercular Activity

Thiophene containing compounds have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Cytotoxicity Effect

Thiophene containing compounds have been studied for their cytotoxicity effect . This is important in the development of new anticancer drugs.

Safety and Hazards

The safety information for “(5-Methylthiophen-2-yl)methylamine” indicates that it is a dangerous compound . Specific hazard statements and precautionary statements are not provided in the sources I found.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c1-12-7-8-14(16-12)11-15-10-9-13-5-3-2-4-6-13/h2-8,15H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGBGYXZJYJOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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